3-(Bromomethyl)benzene-1,2-diol
Description
Properties
Molecular Formula |
C7H7BrO2 |
|---|---|
Molecular Weight |
203.03 g/mol |
IUPAC Name |
3-(bromomethyl)benzene-1,2-diol |
InChI |
InChI=1S/C7H7BrO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,9-10H,4H2 |
InChI Key |
KDCLXPYGSOSOAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)CBr |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CBr |
Origin of Product |
United States |
Structural Classification Within Halogenated Catechols and Benzylic Halides
3-(Bromomethyl)benzene-1,2-diol, also known as 3-(bromomethyl)catechol, is a bifunctional organic molecule that belongs to two important classes of chemical compounds: halogenated catechols and benzylic halides. This dual classification is central to its reactivity and utility in organic synthesis.
The catechol portion of the molecule consists of a benzene (B151609) ring substituted with two hydroxyl (-OH) groups at adjacent (ortho) positions. Catechol and its derivatives are known for their ability to form stable complexes with metal ions and their susceptibility to oxidation to form quinones. The presence of a bromine atom attached to a methyl group, which is in turn bonded to the benzene ring, places it in the category of halogenated catechols.
The bromomethyl group (-CH2Br) at the 3-position of the catechol ring defines it as a benzylic halide. Benzylic halides are compounds in which a halogen atom is attached to a carbon atom that is directly bonded to an aromatic ring. This structural feature confers significant reactivity to the bromine atom, making it a good leaving group in nucleophilic substitution reactions. The stability of the resulting benzylic carbocation intermediate enhances its reactivity compared to simple alkyl halides.
Research Significance As a Functionalized Aromatic Building Block and Chemical Intermediate
Regioselective Bromomethylation Strategies
Achieving regioselectivity in the bromomethylation of benzene-1,2-diol derivatives is paramount to ensure the desired substitution pattern and avoid the formation of unwanted isomers. This section delves into direct and indirect methods for the targeted introduction of a bromomethyl group.
Direct Halogenation of Hydroxymethylbenzene-1,2-diol
Direct halogenation of 3,4-dihydroxybenzyl alcohol presents a straightforward approach to obtaining this compound. However, this method requires careful control of reaction conditions to prevent side reactions, such as oxidation of the catechol moiety or multiple halogenations on the aromatic ring. The use of mild brominating agents and controlled temperatures is crucial for maximizing the yield of the desired product. Research has shown that direct bromination of hydrocarbons can be achieved using catalysts like Li2MnO3 under photo-irradiation, offering a potential avenue for more selective reactions. rsc.org
Transformation of Benzylic Alcohols to Bromides via Phosphorous Reagents
A widely employed and reliable method for converting benzylic alcohols to the corresponding bromides involves the use of phosphorus tribromide (PBr3). byjus.comwikipedia.org This reaction typically proceeds via an SN2 mechanism, leading to the inversion of stereochemistry if the benzylic carbon is chiral. commonorganicchemistry.commasterorganicchemistry.com The reaction of 3,4-dihydroxybenzyl alcohol with PBr3 offers a high-yielding route to this compound. byjus.commanac-inc.co.jp The mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, forming a good leaving group which is subsequently displaced by a bromide ion. masterorganicchemistry.comyoutube.com This method is generally preferred over using hydrobromic acid as it minimizes the risk of carbocation rearrangements. byjus.commanac-inc.co.jpyoutube.com
| Reagent | Mechanism | Key Advantages | Key Disadvantages |
| HBr | SN1/SN2 | Readily available | Potential for carbocation rearrangements |
| PBr3 | SN2 | High yields, avoids rearrangements byjus.commanac-inc.co.jp | Moisture sensitive |
| Appel Reaction (PPh3/CBr4) | SN2 | Mild conditions, inversion of stereochemistry commonorganicchemistry.com | Stoichiometric phosphine (B1218219) oxide byproduct |
| NBS/Thiourea | Radical | Stereoretentive for certain β-aryl alcohols nih.gov | Substrate scope can be limited |
Functionalization of the Benzene-1,2-diol Core via Electrophilic Pathways
Modifying the catechol ring through electrophilic substitution allows for the introduction of various functional groups, which can influence the molecule's electronic properties and subsequent reactivity.
Directed Aromatic Substitution for Catechol Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgacs.org In the context of catechol derivatives, the hydroxyl groups can act as directing metalation groups (DMGs), facilitating deprotonation at the adjacent ortho position by a strong base like n-butyllithium. wikipedia.orgyoutube.com The resulting aryllithium species can then react with a variety of electrophiles to introduce substituents with high regiocontrol. This method allows for the precise placement of functional groups on the catechol ring, which would be challenging to achieve through classical electrophilic aromatic substitution due to the activating and ortho-, para-directing nature of the hydroxyl groups. libretexts.orglibretexts.org
Electrochemical Synthesis Approaches for Related Benzene-1,2-diol Derivatives
Electrochemical methods offer a green and efficient alternative for the synthesis and functionalization of catechol derivatives. These techniques often proceed under mild conditions and can provide access to novel molecular architectures.
The electrochemical oxidation of catechols generates highly reactive o-benzoquinones, which can then participate in various reactions, including Michael additions with nucleophiles. rsc.orgias.ac.inmarquette.edu This approach has been successfully used to synthesize new catechol derivatives by reacting the electrochemically generated o-benzoquinone with thiols, amines, and other nucleophiles. rsc.orgias.ac.in The reaction mechanism and product distribution can be influenced by factors such as pH, solvent, and the nature of the nucleophile. ias.ac.in Furthermore, electrochemical methods have been developed for the synthesis of multinary oxide films using metal-catechol complexes, highlighting the versatility of catechol electrochemistry. acs.orgnih.govacs.org
| Starting Catechol | Nucleophile | Product Type | Key Findings |
| Catechol | Thiol nucleophiles | Heterocyclic compounds with phenolic, triazole, triazine, and pyrimidine (B1678525) groups | Green electrochemical method for synthesizing new heterocyclic compounds. rsc.org |
| Catechol | Semicarbazide | Triazinone adduct | Forms a novel heterocyclic triazinone ring attached to the catechol ring with a 68% yield. rsc.org |
| Substituted Catechols | Aniline (B41778), Cycloheptylamine | Michael addition products | The rate of reaction is dependent on the electronic properties of the substituents on the catechol ring. ias.ac.in |
| Catechol Derivatives | β-diketones | Benzofuran (B130515) derivatives | Michael addition reaction leads to the formation of new benzofuran derivatives. researchgate.net |
Chemoenzymatic and Biocatalytic Synthesis Methods
The use of enzymes in organic synthesis, known as biocatalysis, provides a powerful tool for the selective and sustainable production of complex molecules. Chemoenzymatic approaches combine the advantages of both chemical and biological catalysts.
Biocatalytic methods have been developed for the direct synthesis of functionalized catechols from aromatic precursors. researchgate.net For instance, recombinant Escherichia coli expressing toluene (B28343) dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD) can convert substituted benzenes into the corresponding catechols. researchgate.net This enzymatic approach offers a green alternative to traditional chemical methods, which often require harsh conditions and produce significant waste. wur.nl Furthermore, chemoenzymatic strategies, which combine a biocatalytic step with a subsequent chemical transformation, have been employed for the synthesis of 3-substituted catechols. researchgate.net This can involve the dioxygenase-catalyzed cis-dihydroxylation of a substituted benzene (B151609), followed by a chemical dehydrogenation step to yield the final catechol product. researchgate.net These methods highlight the potential of integrating biological and chemical catalysis for efficient and environmentally friendly synthesis. nih.govmdpi.com
Synthesis of Related Benzyl (B1604629) Bromide Derivatives as Precursors
A common and effective method for benzylic bromination is free-radical bromination. tandfonline.com This approach typically involves reacting a substituted toluene with a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine, often in the presence of a radical initiator like benzoyl peroxide or under UV irradiation. tandfonline.comchemicalbook.com For instance, toluene and its derivatives can be converted to their corresponding benzyl bromides in high yields using this method. tandfonline.comsciencemadness.org The reaction is generally carried out in a non-polar solvent like carbon tetrachloride. tandfonline.comchemicalbook.com
The choice of brominating agent and reaction conditions can be tailored to the specific substrate. For example, a facile method for the benzylic bromination of various substituted toluenes utilizes boron tribromide as the bromine source in carbon tetrachloride at room temperature, affording good yields of the corresponding benzyl bromides. tandfonline.com This method has been successfully applied to toluene, para-tert-butyltoluene, para-chlorotoluene, and para-bromotoluene. tandfonline.com However, for deactivated toluene derivatives containing electron-withdrawing groups, the yields may be lower. tandfonline.com
Another approach involves the use of an oxidizing agent in conjunction with a brominating agent. A process for preparing substituted benzyl bromides, particularly those with electron-attracting substituents, involves the bromination of substituted toluenes with agents like bromine, bromine salts, or hydrogen bromide in the presence of an azo carbonitrile or azo carboxylic ester and an oxidizing agent. google.com This method has been shown to provide good selectivity. google.com
Furthermore, the synthesis of benzyl bromide derivatives can be achieved through the reaction of the corresponding alcohol with a brominating agent. For example, 5-(bromomethyl)benzene-1,3-diol (B3189576) can be synthesized from the corresponding diol via reaction with phosphorus tribromide. chemicalbook.com
The following tables summarize some of the reported methods for the synthesis of benzyl bromide derivatives that can serve as precursors for this compound and its analogues.
| Substrate | Product | Yield (%) |
|---|---|---|
| Toluene | Benzyl bromide | Good |
| para-tert-butyltoluene | para-tert-butylbenzyl bromide | Good |
| para-chlorotoluene | para-chlorobenzyl bromide | Good |
| para-bromotoluene | para-bromobenzyl bromide | Good |
| para-fluorotoluene | para-fluorobenzyl bromide | Lower |
| para-nitrotoluene | para-nitrobenzyl bromide | Lower |
| para-cyanotoluene | para-cyanobenzyl bromide | Lower |
| Substrate | Reagents | Product | Yield (%) |
|---|---|---|---|
| Mesitylene | N-Bromosuccinimide (NBS), Benzoyl peroxide | 1,3,5-Tris(bromomethyl)benzene | 96 |
Iii. Reaction Mechanisms and Reactivity of 3 Bromomethyl Benzene 1,2 Diol
Nucleophilic Processes at the Bromomethyl Center
The benzylic bromide in 3-(bromomethyl)benzene-1,2-diol is a primary site for nucleophilic attack. The stability of the potential benzylic carbocation or the transition state involved significantly influences the reaction pathway.
Substitution Mechanisms (SN1 and SN2)
Benzylic halides, such as this compound, are capable of undergoing nucleophilic substitution through both SN1 and SN2 mechanisms. quora.com The preferred pathway is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the carbocation intermediate.
The SN1 mechanism involves the formation of a resonance-stabilized benzylic carbocation. quora.com The positive charge is delocalized over the benzene (B151609) ring, which enhances its stability. For this compound, the electron-donating hydroxyl groups of the catechol moiety can further stabilize this carbocation. This reaction is favored by polar protic solvents. youtube.com
Conversely, the SN2 mechanism is a concerted, one-step process where the nucleophile attacks the carbon atom from the backside as the bromide leaving group departs. quora.comyoutube.com This pathway is favored by strong nucleophiles and polar aprotic solvents. Primary benzylic halides, like the one in our subject compound, are generally amenable to SN2 reactions. Both primary and secondary benzylic halides can react effectively via either SN1 or SN2 mechanisms. youtube.com
| Mechanism | Key Features | Favorable Conditions for this compound |
|---|---|---|
| SN1 | Two-step reaction via a resonance-stabilized benzylic carbocation. quora.com | Polar protic solvents, weaker nucleophiles. youtube.com The catechol hydroxyl groups can stabilize the carbocation. |
| SN2 | One-step concerted reaction with backside attack by the nucleophile. quora.comyoutube.com | Strong nucleophiles, polar aprotic solvents. youtube.com As a primary benzylic halide, it is sterically accessible for SN2 attack. |
Intramolecular Cyclization Reactions
The presence of the nucleophilic hydroxyl groups of the catechol moiety in close proximity to the electrophilic bromomethyl group allows for intramolecular cyclization reactions. These reactions can lead to the formation of heterocyclic ring systems. The specific outcome can be influenced by the reaction conditions and the relative positions of the functional groups. For instance, intramolecular Friedel–Crafts type cyclizations are known to occur in similar systems, leading to the formation of cyclic frameworks. nih.gov
Electrophilic Reactivity of the Catechol Moiety
The catechol portion of this compound is an activated aromatic ring, highly susceptible to electrophilic aromatic substitution (EAS) reactions.
Influence of Substituents on Aromatic Reactivity and Regioselectivity
The two hydroxyl groups of the catechol moiety are strong activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. unizin.orglumenlearning.comlibretexts.org They are ortho, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para to themselves. unizin.orgncert.nic.in In the case of this compound, the hydroxyl groups are at positions 1 and 2. This makes the positions 4, 5, and 6 of the benzene ring the primary sites for electrophilic attack.
| Substituent | Effect on Reactivity | Directing Effect |
|---|---|---|
| -OH (Hydroxyl) | Strongly Activating unizin.orglumenlearning.comlibretexts.org | Ortho, Para-directing unizin.orgncert.nic.in |
| -CH2Br (Bromomethyl) | Deactivating | Ortho, Para-directing |
Radical and Photoredox Chemistry Involving Benzylic Bromides
Benzylic bromides are also known to participate in radical reactions, particularly under photoredox conditions.
Generation and Fate of Carbon-Centered Radicals
Visible-light photoredox catalysis can be employed to generate carbon-centered radicals from benzylic bromides. acs.orgnih.gov This process typically involves a single-electron transfer (SET) from an excited photocatalyst to the benzylic bromide, leading to the formation of a radical anion that rapidly cleaves to give a benzylic radical and a bromide anion. nih.gov The resulting benzylic radical is a key intermediate that can undergo various subsequent reactions.
The fate of this carbon-centered radical depends on the reaction conditions and the presence of other reagents. It can participate in C-C bond-forming reactions, such as coupling with another radical or reacting with a suitable nucleophile. rsc.org Alternatively, it can abstract a hydrogen atom to form a C-H bond. rsc.org The reactivity of these radicals can be modulated to achieve selective transformations. researcher.life
Halogen Atom Transfer Processes
Halogen-atom transfer (XAT) has become a significant method for creating carbon-centered radical intermediates. rsc.orgresearchgate.net This process often utilizes visible light and can be facilitated by various radical abstractors. rsc.orgresearchgate.net While not directly studying this compound, research into related benzylic bromides provides insight into potential reaction pathways. For instance, N-heterocyclic carbene (NHC)-ligated boryl radicals, under visible-light irradiation, have been shown to be effective halogen abstractors from alkyl halides, enabling the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. rsc.orgresearchgate.net This suggests that the bromine atom in this compound could be susceptible to abstraction by a photochemically generated radical, leading to a benzylic radical intermediate. This intermediate could then participate in various carbon-carbon bond-forming reactions.
Furthermore, studies on the on-surface dehalogenative homocoupling of benzylic bromides, such as bis-bromomethyl-naphthalene on a gold surface, demonstrate that the carbon-bromine bond can be cleaved to generate reactive intermediates that subsequently form new carbon-carbon bonds. mpg.de The ortho-positioning of halomethyl groups has been noted to lower the activation barrier for debromination. mpg.de
Tautomerism and Intermolecular Interactions in Related Derivatives
The reactivity and structural properties of molecules are often influenced by tautomerism and non-covalent interactions like hydrogen bonding. In derivatives of this compound, particularly Schiff bases formed from the corresponding aldehyde (3,4-dihydroxybenzaldehyde), these phenomena are prominent.
Schiff bases derived from ortho-hydroxy aldehydes, which are structurally analogous to the diol system , can exist in equilibrium between two tautomeric forms: the enol-imine and the keto-amine form. nih.govmdpi.com This equilibrium involves the transfer of a proton between the phenolic oxygen and the imine nitrogen. mdpi.com
Enol-imine form: Characterized by an O-H···N intramolecular hydrogen bond.
Keto-amine form: Characterized by an O···H-N intramolecular hydrogen bond, often existing as a zwitterion (O⁻-H-N⁺). mdpi.com
The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents on the aromatic rings. nih.gov In many cases, the enol-imine form is more stable in solution, while the keto-amine form can become more populated in the solid state or in the presence of hydrogen bond-donating or -accepting species. nih.govnih.gov For instance, in a study of a Schiff base derived from 4-hydroxy-3-methoxybenzaldehyde, the (E)-enol-imine tautomer was found to be the most stable form in the gas phase and predominated in freshly prepared solutions. nih.gov However, over time, the population of the keto-amine forms increased, particularly in the presence of species that could facilitate hydrogen bonding. nih.gov
Computational studies have been employed to determine the relative energies of these tautomers. For example, density functional theory (DFT) calculations on a benzylidene aniline (B41778) Schiff base derivative indicated that the (E)-enol-imine form is the most stable species in the gas phase, with the keto-amine forms being significantly higher in energy. nih.gov
Hydrogen bonding plays a crucial role in dictating the three-dimensional structure and stability of Schiff base derivatives of 3,4-dihydroxybenzaldehyde. Intramolecular hydrogen bonds, as seen in the enol-imine and keto-amine tautomers, are fundamental to their conformational preferences. nih.govresearchgate.net These intramolecular hydrogen bonds create six-membered chelate rings, which significantly stabilize the molecular conformation. nih.gov
In addition to intramolecular hydrogen bonds, intermolecular hydrogen bonds can lead to the formation of extended supramolecular architectures in the solid state. nih.gov For example, in manganese(III) complexes with Schiff base ligands derived from salicylaldehyde (B1680747) derivatives, coordinated water molecules can initiate extensive hydrogen-bonded networks. nih.gov These networks can involve the phenolic oxygen atoms, imine nitrogen atoms, and solvent molecules, leading to complex crystal packing arrangements.
The strength of these hydrogen bonds can vary. Experimental charge density studies on a 5-methoxy derivative of a Schiff base revealed that an intramolecular hydrogen bond formed by a deprotonated oxygen atom was strong, while a second intramolecular hydrogen bond was significantly weaker. nih.gov The presence of substituents can also modulate the strength of these interactions. mdpi.com
Polymerization and Oligomerization Phenomena
The bifunctional nature of this compound, with its reactive bromomethyl group and the catechol moiety, suggests its potential as a monomer for polymerization and oligomerization reactions. While direct polymerization studies of this compound are not extensively reported, related compounds offer insights into possible reaction pathways.
For instance, 1,3,5-Tris(bromomethyl)benzene is a known monomer for the synthesis of dendrimers and light-emitting oligomers. sigmaaldrich.com The dehalogenative coupling of benzylic bromides on surfaces can lead to the formation of polymers. The on-surface reaction of 2,3-bis(bromomethyl)naphthalene (B3052160) on a gold surface resulted in the formation of a poly(o-naphthylene vinylidene), which could be further converted to a conjugated polymer upon annealing. mpg.de This suggests that under appropriate conditions, the bromomethyl group of this compound could undergo similar coupling reactions to form polymeric chains. The diol functionality could also participate in polymerization, for example, through polycondensation reactions, leading to the formation of polyesters or polyethers.
The dimerization of benzylic bromides has also been observed. In the case of 2,3-bis(bromomethyl)naphthalene, both dimerization and oligomerization were observed, with the reaction outcome being influenced by the reaction conditions. mpg.de This indicates that the reaction of this compound could potentially lead to a mixture of dimers, oligomers, and polymers, depending on the specific synthetic strategy employed.
Iv. Advanced Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The spectra for 3-(bromomethyl)benzene-1,2-diol would be dominated by absorptions corresponding to the O-H, C-H, C=C, C-O, and C-Br bonds.
Key expected vibrational modes include:
O-H Stretching: A prominent, broad absorption band in the FTIR spectrum between 3200 and 3500 cm⁻¹, characteristic of intermolecularly hydrogen-bonded hydroxyl groups. mdpi.com A sharper, less intense peak may also be observed for any free or intramolecularly bonded O-H group.
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the bromomethyl group are expected just below 3000 cm⁻¹. core.ac.uk
C=C Stretching: Aromatic ring stretching vibrations give rise to several bands in the 1450-1620 cm⁻¹ region.
C-O Stretching: A strong band corresponding to the phenolic C-O stretch is expected around 1250 cm⁻¹.
C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. uwosh.edu
Interactive Data Table 2: Principal Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| O-H Stretch (H-bonded) | -OH | 3200 - 3500 | Strong, Broad |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂Br | 2900 - 3000 | Medium-Weak |
| C=C Stretch (Aromatic) | Benzene (B151609) Ring | 1450 - 1620 | Medium-Strong |
| C-O Stretch (Phenolic) | Ar-O | 1200 - 1280 | Strong |
| C-Br Stretch | -CH₂Br | 500 - 700 | Medium |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular packing. Although a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from studies of closely related catechol and bromomethylbenzene derivatives. nih.govresearchgate.net
The core of the molecule, the benzene ring, is expected to be essentially planar. docbrown.info The C-C bond lengths within the ring would be intermediate between those of a typical single and double bond, averaging around 1.39 Å, which is characteristic of an aromatic system. The endocyclic C-C-C angles would be close to 120°, with minor distortions caused by the electronic and steric effects of the substituents. The atoms of the catechol moiety (O-C-C-O) tend to be nearly coplanar with the benzene ring. nih.gov
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The two hydroxyl groups are excellent hydrogen bond donors and acceptors, leading to the formation of robust structural motifs.
Interactive Data Table 3: Expected Hydrogen Bond Parameters in the Crystal Structure of this compound
| Donor (D) | H-Atom | Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
| O | H | O | 2.7 - 2.9 | 160 - 180 |
| O | H | Br | 3.2 - 3.5 | 140 - 170 |
| C (Arom.) | H | O | 3.1 - 3.4 | 130 - 160 |
| C (Arom.) | H | Br | 3.5 - 3.8 | 130 - 160 |
Note: These values are representative and based on crystallographic data of analogous compounds containing catechol and bromomethyl functionalities. nih.govresearchgate.netnih.gov
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
For instance, in a related indole (B1671886) derivative containing a bromomethyl group, Hirshfeld analysis revealed that H⋯O/O⋯H, H⋯H, Br⋯H/H⋯Br, and C⋯H/H⋯C contacts were the most significant. nih.gov Given the presence of two hydroxyl groups in this compound, strong O—H⋯O hydrogen bonds would be expected to be a primary feature, likely forming significant chain or ring motifs that stabilize the crystal structure. nih.gov
The expected intermolecular contacts for this compound and their significance are outlined in the table below.
Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Contact Type | Description | Expected Significance |
|---|---|---|
| O···H/H···O | Represents hydrogen bonding interactions, primarily involving the hydroxyl groups. | High |
| H···Br/Br···H | Interactions involving the bromine atom and hydrogen atoms on adjacent molecules. | Moderate |
| H···H | van der Waals interactions between hydrogen atoms on neighboring molecules. | Moderate |
| C···H/H···C | Interactions involving the aromatic ring and hydrogen atoms. | Significant |
| C···C | π-π stacking interactions between the benzene rings of adjacent molecules. | Possible |
| Br···Br | Halogen-halogen interactions between bromine atoms on nearby molecules. | Possible |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine is typically indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of the molecular ion would likely proceed through several key pathways, influenced by the stability of the resulting fragments. The benzylic position of the bromomethyl group makes the C-Br bond susceptible to cleavage, leading to the formation of a stable benzyl-type cation. The presence of the hydroxyl groups on the aromatic ring will also significantly influence the fragmentation process.
Based on the principles of mass spectrometry and the known fragmentation of related aromatic compounds, the following table outlines the predicted major fragmentation pathways for this compound.
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |
|---|---|---|
| 202/204 | [C₇H₇BrO₂]⁺• | Molecular ion (M⁺•) |
| 123 | [C₇H₇O₂]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |
| 109 | [C₆H₅O₂]⁺ | Loss of a bromomethyl radical (•CH₂Br) from the molecular ion. |
| 94 | [C₆H₆O]⁺• | Loss of a CO molecule from the [C₇H₆O₂]⁺• fragment (formed by rearrangement). |
| 77 | [C₆H₅]⁺ | Loss of a hydrogen atom from a benzene fragment, a common fragment for aromatic compounds. docbrown.info |
| 93 | [M-HBr]⁺• | Elimination of a hydrogen bromide molecule. |
The analysis of the relative abundances of these fragment ions in the mass spectrum would provide strong evidence for the structure of this compound and offer insights into the stability of different parts of the molecule.
V. Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculation Methods
A variety of quantum chemical methods are employed to study molecules like 3-(Bromomethyl)benzene-1,2-diol. These methods range from highly accurate but computationally expensive ab initio techniques to more efficient semi-empirical and Density Functional Theory (DFT) approaches. The choice of method depends on the desired balance between accuracy and computational cost.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and energetics of organic molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency. DFT calculations are grounded in the principle that the energy of a molecule can be determined from its electron density.
For catechol derivatives, DFT methods, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are frequently used to perform geometry optimizations, predict vibrational frequencies, and calculate thermodynamic properties. nih.gov These calculations yield optimized molecular structures by finding the lowest energy conformation. The resulting geometric parameters, including bond lengths and angles, often show good agreement with experimental data where available. nih.gov Furthermore, DFT enables the simulation of infrared and Raman spectra, which can aid in the identification and characterization of the compound. nih.gov
Table 1: Parameters Obtainable from DFT Calculations for a Catechol Derivative
| Calculated Parameter | Description | Relevance to this compound |
|---|---|---|
| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Predicts bond lengths (C-C, C-O, C-Br), bond angles, and dihedral angles. |
| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to IR and Raman spectra. | Aids in spectral assignment and confirmation of the structure. |
| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy. | Provides insight into the stability and spontaneity of reactions involving the molecule. |
| Electronic Energy | The total energy of the molecule in its ground electronic state. | Used to compare the relative stability of different isomers or conformers. |
This table is illustrative, based on typical DFT outputs for related molecules.
Beyond DFT, other computational approaches are valuable for predicting molecular parameters. These include ab initio and semi-empirical methods.
Ab initio Methods: These methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without using experimental parameters. libretexts.org HF theory provides a foundational approximation of the multi-electron wavefunction. wikipedia.org While DFT often includes some degree of electron correlation for better accuracy, in certain cases, the HF method has been found to yield superior results for specific geometric parameters like bond lengths and angles in related complex structures. nih.gov Ab initio calculations, while computationally demanding, are crucial when high accuracy is needed or for systems where experimental data for parameterization is unavailable. libretexts.orgrsc.org
Semi-Empirical Methods: These methods, including AM1 (Austin Model 1) and PM3 (Parametric Method 3), are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.orguni-muenchen.de This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. wikipedia.org They are particularly useful for initial geometry optimizations and for screening large numbers of molecules. For substituted benzene-1,2-diol derivatives, semi-empirical calculations have been performed alongside DFT and HF methods to provide a comparative analysis of molecular parameters. nih.gov
Electronic Structure and Reactivity Descriptors
Computational methods are also used to calculate various descriptors that help in understanding the electronic structure and predicting the chemical reactivity of this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For related catechol derivatives, FMO analysis has been used to understand reactivity and determine transition states. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Data
| Orbital | Typical Energy (eV) | Description & Significance |
|---|---|---|
| HOMO | -5.0 to -6.5 | Highest Occupied Molecular Orbital. Region of electron donation (nucleophilicity). For catechols, density is often localized on the aromatic ring and oxygen atoms. |
| LUMO | -0.5 to -2.0 | Lowest Unoccupied Molecular Orbital. Region of electron acceptance (electrophilicity). For the title compound, this may involve the antibonding orbitals of the bromomethyl group. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | Energy difference between HOMO and LUMO. A smaller gap indicates higher reactivity and lower kinetic stability. |
Note: The energy values are representative for catechol-like structures and can vary significantly based on the specific molecule and computational method. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP or ESP) maps are three-dimensional visualizations of the charge distribution on the surface of a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgchemrxiv.org
In an ESP map, colors are used to denote the potential, with red typically representing regions of most negative potential (sites for electrophilic attack) and blue representing the most positive potential (sites for nucleophilic attack). researchgate.net For this compound, the ESP map would be expected to show significant negative potential around the two hydroxyl oxygen atoms due to their high electronegativity and lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl groups. Such analysis helps in understanding intermolecular interactions like hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of a localized Lewis structure. nih.govwikipedia.org It analyzes the distribution of electron density into atomic orbitals, lone pairs, and bonds. wikipedia.org This method is used to investigate hybridization, covalent and ionic character of bonds, and delocalization of electron density through donor-acceptor interactions. wikipedia.org
Table 3: Potential NBO Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |
|---|---|---|---|
| LP (O1) | π* (C3-C4) | High | Donation from oxygen lone pair to the aromatic ring, indicating resonance stabilization. |
| LP (O2) | π* (C1-C6) | High | Similar to above, contributing to the electron-rich nature of the catechol ring. |
This table presents hypothetical but chemically reasonable interactions and their relative strengths based on NBO theory for similar structures.
Reaction Mechanism Modeling and Transition State Characterization
The study of chemical reactions using computational methods is a cornerstone of modern chemistry. For a molecule such as this compound, these techniques can elucidate the pathways of its formation and subsequent reactions. This involves mapping the potential energy surface (PES) of a reaction, which describes the energy of the system as a function of the positions of its atoms. fiveable.me
Key to understanding reaction rates and mechanisms is the identification of the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.com The transition state represents the fleeting molecular configuration that exists as reactants are converted into products. bath.ac.uk Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having one and only one imaginary frequency corresponding to the motion along the reaction coordinate. github.io
Several computational methods are employed to locate and characterize transition states:
Synchronous Transit-Guided Quasi-Newton (STQN) methods , such as QST2 and QST3, which locate a transition state by searching for a saddle point between given reactant and product structures. numberanalytics.com
The Nudged Elastic Band (NEB) method , which finds the minimum energy path between reactants and products by optimizing a series of intermediate images. numberanalytics.com
The Dimer method , which is effective for finding a transition state without prior knowledge of the reaction products. numberanalytics.com
The following table summarizes some of the key computational approaches used in reaction mechanism and transition state analysis:
| Computational Method | Description | Application |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It is widely used for its balance of accuracy and computational cost. | Used to compute the energies of reactants, products, and transition states, as well as to optimize their geometries. |
| Ab initio methods | A class of quantum chemistry methods based on first principles, without the inclusion of experimental data. Examples include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC). | Provide highly accurate results for smaller systems and are often used to benchmark other methods. |
| Transition State Theory (TST) | A theoretical framework for calculating the rates of elementary chemical reactions. It assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. fiveable.me | Used to predict reaction rate constants from the calculated properties of the transition state. fiveable.me |
In the context of this compound, computational modeling could be applied to investigate various reactions. For instance, the bromination of the methyl group on a catechol precursor or the nucleophilic substitution of the bromide are reactions where transition state modeling would be invaluable. Studies on related catechol derivatives have shown that oxidation reactions can be complex, involving multiple pathways. acs.orgresearchgate.net Computational modeling can help to distinguish between these pathways by comparing the activation energies of their respective transition states. Furthermore, research on enzymatic reactions involving catechols has demonstrated how the surrounding environment can stabilize the transition state and dramatically lower the reaction's energy barrier. nih.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum mechanical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a means to explore the dynamic nature of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. nih.govnih.gov
A key aspect of conformational analysis is understanding the energetic preferences for different spatial arrangements. For example, studies on benzyl (B1604629) derivatives have used quantum theory to explain conformational preferences, attributing them to the minimization of steric repulsion. nih.gov In the case of this compound, intramolecular hydrogen bonding between the two hydroxyl groups, and potentially between a hydroxyl group and the bromine atom, could play a significant role in stabilizing certain conformations.
MD simulations can provide detailed information about:
Conformational Flexibility: How the molecule flexes and changes shape at a given temperature.
Solvation: How the molecule interacts with solvent molecules and the structure of the surrounding solvent shell.
Intermolecular Interactions: How multiple molecules of this compound might aggregate or how they would interact with other molecules in a mixture. mdpi.comresearchgate.net
The following table outlines the key components and outputs of a typical molecular dynamics simulation for conformational analysis:
| Component/Output | Description | Relevance to this compound |
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | A suitable force field (e.g., COMPASS II, OPLS-AA) is chosen to accurately model the intramolecular and intermolecular forces of the molecule. nih.govmdpi.com |
| Simulation Box and Boundary Conditions | The molecule is placed in a simulation box, often filled with a solvent, and periodic boundary conditions are applied to mimic an infinite system. | Allows for the study of the molecule in a condensed phase, such as in water or an organic solvent. |
| Trajectory Analysis | The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. | Analysis of the trajectory can reveal the most populated conformations, the timescales of conformational changes, and the nature of intermolecular interactions. |
| Potential of Mean Force (PMF) | A calculation that determines the free energy profile along a specific coordinate, such as a dihedral angle. | Can be used to quantify the energy barriers between different conformations of this compound. |
By combining quantum mechanical calculations with molecular dynamics simulations, a comprehensive theoretical understanding of this compound's reactivity and dynamic behavior can be achieved, guiding further experimental work and applications.
Vi. Derivatization Chemistry and Synthetic Transformations of 3 Bromomethyl Benzene 1,2 Diol
Functional Group Interconversions at the Bromomethyl Site
The bromomethyl group is a highly reactive electrophilic center, readily participating in nucleophilic substitution reactions. This allows for its conversion into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.
The benzylic bromide of 3-(bromomethyl)benzene-1,2-diol can be displaced by various nucleophiles to afford a range of derivatives.
Ethers: Ether linkages can be formed through the Williamson ether synthesis, where an alkoxide or phenoxide nucleophile displaces the bromide. This reaction is typically carried out in the presence of a base to deprotonate the alcohol or phenol. The chemoselective conversion of benzylic alcohols to ethers highlights the feasibility of such transformations. organic-chemistry.org
Esters: Reaction with carboxylate salts under appropriate conditions results in the formation of ester derivatives via an SN2 mechanism. This provides a straightforward method for introducing acyl groups.
Nitrogen-Containing Derivatives:
Amines: Primary, secondary, and tertiary amines can be synthesized by reacting this compound with ammonia (B1221849) or the corresponding amine. libretexts.orglibretexts.org However, direct alkylation can lead to over-alkylation, producing a mixture of products. libretexts.org A more controlled method for synthesizing primary amines involves the Gabriel synthesis or the use of an azide (B81097) nucleophile (from sodium azide) followed by reduction with a reagent like lithium aluminum hydride (LiAlH4). libretexts.org
Schiff Bases: Schiff bases, or imines, are typically formed through the condensation of a primary amine and an aldehyde or ketone. nih.govjptcp.com To synthesize a Schiff base from this compound, the bromomethyl group must first be converted to either an amine (as described above), which is then reacted with an aldehyde, or to an aldehyde group, which can then be condensed with a primary amine.
Table 1: Synthesis of Derivatives from the Bromomethyl Group
| Derivative Class | Reagent(s) | General Reaction Type |
|---|---|---|
| Ethers | Alcohol/Phenol, Base | Williamson Ether Synthesis (SN2) |
| Esters | Carboxylate Salt | Nucleophilic Substitution (SN2) |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While many of these reactions traditionally employ aryl or vinyl halides, several can be adapted for use with benzylic halides like this compound.
Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organic halide. youtube.comlibretexts.org While most common for sp²-hybridized halides, Suzuki-Miyaura couplings of benzylic halides with boronic acids or esters can be achieved under specific catalytic conditions to form diarylmethane or related structures. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene and is not directly applicable to the sp³-hybridized carbon of the bromomethyl group. wikipedia.orgorganic-chemistry.org
Negishi Reaction: The Negishi coupling, which pairs an organozinc reagent with an organic halide, is particularly effective for forming C(sp³)–C(sp²) bonds. wikipedia.orgorganic-chemistry.orgnih.gov This makes it a highly suitable method for the derivatization of this compound, allowing for coupling with a wide range of aryl, vinyl, and alkyl zinc reagents. wikipedia.orgnih.gov
Sonogashira Reaction: This reaction couples a terminal alkyne with a vinyl or aryl halide and is generally not used with alkyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org
Stille Reaction: The Stille reaction uses an organotin reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.org It is a versatile reaction compatible with many functional groups and can be used for coupling sp³-hybridized halides, although its use is often limited by the toxicity of organotin compounds. organic-chemistry.org
Table 2: Applicability of Cross-Coupling Reactions to the Bromomethyl Group
| Reaction Name | Coupling Partner | Applicability to Benzylic Bromide | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound | Yes, with specific catalysts nih.gov | C(sp³)–C(sp²) or C(sp³)–C(sp³) |
| Heck | Alkene | No wikipedia.org | N/A |
| Negishi | Organozinc Compound | Yes, highly effective wikipedia.orgnih.gov | C(sp³)–C(sp²) or C(sp³)–C(sp³) |
| Sonogashira | Terminal Alkyne | No (in standard form) wikipedia.org | N/A |
| Stille | Organotin Compound | Yes | C(sp³)–C(sp²) or C(sp³)–C(sp³) |
Chemical Modifications of the Catechol Hydroxyl Groups
The two phenolic hydroxyl groups of the catechol moiety offer another site for chemical modification. These groups can be protected, alkylated, or acylated, often in a selective manner.
Protecting the catechol hydroxyls is often a necessary step to prevent unwanted side reactions while modifying the bromomethyl group. A common strategy is to form a cyclic protecting group that spans both hydroxyls, such as an acetonide (from acetone) or a methylene (B1212753) acetal (B89532) (from dichloromethane (B109758) or a related reagent). These can typically be removed under acidic conditions. Alternatively, both hydroxyl groups can be protected with groups like benzyl (B1604629) ethers, which are stable under many conditions and can be removed via hydrogenolysis. researchgate.net Regioselective deprotection of aryl methyl ethers using reagents like boron tribromide (BBr₃) is a well-established method that can be applied to catechol derivatives. researchgate.net
The phenolic hydroxyls can be readily converted into ethers or esters. nih.gov
Alkylation: Using an alkyl halide in the presence of a base like potassium carbonate leads to the formation of the corresponding dialkoxybenzene derivative. organic-chemistry.org This reaction can be used to introduce simple alkyl chains or more complex functionalized groups.
Acylation: Phenolic hydroxyls react with acyl chlorides or anhydrides to form esters. nih.gov This reaction can be performed under basic conditions or through photocatalytic methods that allow for specific acylation of phenolic hydroxyls even in the presence of aliphatic alcohols. nih.gov
Construction of Complex Molecular Architectures
The orthogonal reactivity of the bromomethyl group and the catechol hydroxyls makes this compound an ideal scaffold for building complex molecules. For example, one can first perform a carbon-carbon bond-forming reaction at the bromomethyl site and subsequently use the catechol hydroxyls as anchor points for constructing heterocyclic rings or for attachment to a polymer support.
This dual functionality is particularly useful in the synthesis of well-defined dendritic architectures. rsc.org The bromomethyl group can serve as a focal point for the growth of dendritic wedges, or the catechol unit can be elaborated first. By leveraging the distinct chemical properties of each functional group, chemists can design multi-step synthetic sequences to create intricate and highly functionalized molecules from this relatively simple starting material.
Annulation Reactions to Form Heterocyclic Systems
Annulation, the process of building a new ring onto a pre-existing molecule, is a powerful strategy in heterocyclic chemistry. The catechol unit of this compound is a well-established precursor for the synthesis of various oxygen-containing heterocycles, such as dibenzo rsc.orgnih.govdioxins and their derivatives. The presence of the bromomethyl group offers a handle for intramolecular cyclization or for introducing additional functionalities that can participate in ring-forming reactions.
While direct annulation reactions starting from this compound are not extensively documented in dedicated studies, the reactivity of the catechol moiety is well-established in the synthesis of related heterocyclic systems. For instance, substituted dibenzo rsc.orgnih.govdioxins are commonly synthesized through the reaction of catechols with substituted 1,2-dihalobenzenes or 2-chloronitrobenzenes. In a similar vein, this compound can theoretically undergo intramolecular cyclization or react with suitable partners to form fused heterocyclic systems.
One potential annulation pathway involves the reaction of the catechol hydroxyl groups with a dielectrophile. For example, reaction with a dihaloalkane under basic conditions could lead to the formation of a new heterocyclic ring fused to the benzene (B151609) ring. The bromomethyl group could then be further transformed or participate in subsequent cyclization steps.
Another approach involves the initial modification of the bromomethyl group, followed by an annulation reaction. For example, conversion of the bromomethyl group to a phosphonium (B103445) salt would enable a Wittig-type reaction with a suitable dialdehyde (B1249045) or diketone, leading to the formation of a new carbocyclic or heterocyclic ring.
Although specific examples utilizing this compound in annulation reactions to form complex heterocyclic systems are not prevalent in the literature, the foundational chemistry of its constituent functional groups strongly suggests its potential in this area. Future research may explore these pathways to access novel heterocyclic scaffolds.
Macrocyclization and Supramolecular Architectures
The field of supramolecular chemistry often relies on the self-assembly of molecular components into larger, well-defined structures. Macrocycles, large ring-containing molecules, are fundamental components of many supramolecular architectures. This compound is an excellent candidate for the construction of macrocycles due to its bifunctional nature, possessing both the catechol unit for hydrogen bonding and metal coordination, and the reactive bromomethyl group for covalent bond formation.
Crown Ether Synthesis:
A significant application of functionalized catechols is in the synthesis of crown ethers, which are macrocyclic polyethers known for their ability to selectively bind cations. The templated synthesis of benzo-crown ethers often involves the reaction of a catechol with a polyethylene (B3416737) glycol ditosylate or dihalide. rsc.org The bromomethyl group on this compound can serve as a point of attachment for further functionalization of the resulting crown ether or for linking multiple crown ether units together to form more complex supramolecular assemblies.
For example, the reaction of this compound with a suitable oligoethylene glycol derivative under Williamson ether synthesis conditions would be expected to yield a bromomethyl-functionalized benzo-crown ether. This macrocycle could then be used in subsequent reactions, such as nucleophilic substitution at the benzylic position, to introduce other functional groups or to link the macrocycle to other molecules or surfaces. The bromomethylation of pre-formed dibenzo-crown ethers is a known transformation, highlighting the feasibility of incorporating such a functional group into these macrocyclic structures. rsc.org
| Reactant 1 | Reactant 2 | Macrocyclic Product | Potential Application | Reference |
| This compound | Oligoethylene glycol ditosylate | Bromomethyl-functionalized benzo-crown ether | Ion sensing, phase transfer catalysis | rsc.org |
| This compound | Bis(2-chloroethyl) ether | Bromomethyl-functionalized dibenzo-1,4-dioxa-crown | Host-guest chemistry | tdl.org |
Calixarene (B151959) and Resorcinarene Analogs:
Calixarenes and resorcinarenes are another important class of macrocycles, typically formed by the acid-catalyzed condensation of phenols or resorcinols with aldehydes. The catechol structure of this compound suggests its potential use as a monomer in the synthesis of novel calixarene-like macrocycles. Condensation of this compound with an aldehyde, such as formaldehyde, could lead to the formation of a calixarene analog where each repeating unit contains a reactive bromomethyl group. These functionalized macrocycles would possess a pre-organized cavity capable of encapsulating guest molecules, with the bromomethyl groups providing sites for further modification and the construction of more elaborate supramolecular systems.
| Monomer | Aldehyde | Macrocyclic Product | Key Feature | Reference |
| This compound | Formaldehyde | Bromomethyl-functionalized calix[n]arene analog | Pre-organized cavity with reactive handles |
The ability of the catechol moiety to participate in metal-ligand coordination also opens up possibilities for the construction of metallo-supramolecular architectures. The self-assembly of this compound with metal ions could lead to the formation of discrete coordination cages or extended polymeric networks, with the bromomethyl groups available for post-assembly modification.
Vii. Research Applications of 3 Bromomethyl Benzene 1,2 Diol and Its Derivatives
Utilization in Total Synthesis and Natural Product Chemistry
The unique structural features of 3-(bromomethyl)benzene-1,2-diol derivatives make them important starting materials and intermediates in the synthesis of complex organic molecules, including naturally occurring compounds with significant biological activities.
The strategic placement of reactive functional groups in this compound allows for its use as a fundamental building block in the construction of intricate molecular architectures. sciencedaily.com Chemists are increasingly looking for modular building blocks that can be snapped together to create complex, three-dimensional molecules, and functionalized catechols fit this description well. sciencedaily.com
The synthesis of bromophenols, which are frequently isolated from marine sources like red algae, often involves the use of brominated catechol derivatives. semanticscholar.org For instance, the total synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a naturally occurring bromophenol, was achieved starting from (3-bromo-4,5-dimethoxyphenyl)methanol. researchgate.net This multi-step synthesis highlights how the catechol framework, often protected and later deprotected, can be elaborated and coupled with other aromatic units to build complex diaryl or polycyclic systems. semanticscholar.orgresearchgate.net The bromomethyl group serves as a key electrophilic handle, enabling alkylation reactions to connect different molecular fragments.
The following table summarizes examples of complex molecules synthesized using brominated catechol derivatives as building blocks.
| Starting Material | Synthetic Target | Key Reaction Type |
| (3-Bromo-4,5-dimethoxyphenyl)methanol | 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol | Electrophilic aromatic substitution, demethylation |
| (3,4-Dimethoxyphenyl)methanol | Bromoalcohol intermediates for bromophenol synthesis | Acetylation, bromination |
| 1-Bromo-2,3-dimethoxybenzene | 2,3-Dibromo-1-(2-bromo-3,4-dimethoxybenzyl)-4,5-dimethoxybenzene | Friedel-Crafts type alkylation |
This table illustrates the role of functionalized catechols as precursors in the synthesis of complex, polycyclic, and often biologically active, brominated phenols.
The catechol substructure is a recognized pharmacophore present in many biologically active molecules, including neurotransmitters and various therapeutic agents. Consequently, derivatives of this compound are valuable precursors in the field of drug discovery.
Substituted catechols are important precursors for the large-scale synthesis of pharmaceuticals. nih.gov For example, novel catecholic ligands have been synthesized as inhibitors of catechol-O-methyltransferase (COMT), an enzyme that deactivates dopamine. nih.gov Inhibition of COMT is a therapeutic strategy for conditions like Parkinson's disease, as it prolongs the action of L-DOPA. nih.gov The synthesis of these inhibitors often starts from functionalized catechols, demonstrating their role as key intermediates. nih.gov
Furthermore, research has shown that simple catechols can have profound biological effects. For instance, catechol itself has been found to induce the degradation of the oncoprotein c-Myc in lung cancer cells, suggesting its potential as an anticancer agent. nih.gov This finding underscores the importance of the catechol moiety in designing new therapeutic molecules. The ability to introduce this key functional group through a reactive precursor like this compound is therefore highly valuable.
The table below provides examples of biologically active molecules and their precursors derived from catechol structures.
| Precursor Type | Target Molecule Class | Biological Activity/Target |
| Substituted Catechols | Pharmaceuticals | Various industrial applications |
| Catecholic Nitriles | COMT Inhibitors | Inhibition of catechol-O-methyltransferase |
| Catechol | c-Myc Degrading Agents | Anticancer activity in lung cancer |
This table highlights the application of catechol derivatives as precursors for molecules with significant therapeutic potential in drug discovery.
Development of Advanced Materials
The reactivity and functionality of this compound and its derivatives make them excellent candidates for the development of advanced materials with tailored properties for a range of applications.
Catechols have emerged as a versatile platform in polymer chemistry. uliege.be Their ability to be incorporated into polymer backbones or as pendant groups allows for the creation of functional polymers with unique properties, such as adhesion and redox activity. uliege.benih.gov Derivatives of this compound can act as monomers or functional initiators in polymerization reactions.
The bromomethyl group can initiate certain types of polymerization, such as atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains from a catechol-containing core. nih.gov Alternatively, the catechol moiety can be part of a monomer that is subsequently polymerized. For example, dopamine-containing acrylamides have been copolymerized to create materials with strong adhesive properties, mimicking the adhesive proteins of marine mussels. mdpi.com Catechol-functionalized hyperbranched polymers have also been developed for biomedical applications. cardiff.ac.uk These materials can be designed to be thermoresponsive and can help in attenuating cellular oxidative stress. researchgate.net
The following table summarizes different polymerization strategies involving catechol derivatives.
| Polymerization Method | Monomer/Initiator Type | Resulting Polymer Type | Key Property |
| Atom Transfer Radical Polymerization (ATRP) | Catechol-derived ATRP initiators | Surface-grafted polymer brushes | Surface functionalization |
| Free Radical Polymerization | Dopamine acryl- and methacrylamides | Catechol-containing polyacrylamides | Adhesion |
| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Mono-vinyl and multi-vinyl catechol monomers | Highly branched PEG-catechol copolymers | Thermoresponsiveness |
This table showcases the versatility of catechol derivatives as monomers in various polymerization techniques to produce advanced functional polymers.
The electrochemical properties of the catechol group make it an excellent component for the development of sensors. Catechol and its derivatives can be readily oxidized and reduced, and this redox activity can be harnessed for electrochemical sensing applications.
Catechol-based electrochemical sensors have been developed for the detection of various analytes. nih.govrsc.org For instance, modified electrodes incorporating catechol derivatives have been used for the sensitive and selective detection of catechol itself in water samples, which is important for environmental monitoring as catechol is a pollutant. itu.edu.tr Metal-organic framework (MOF)-derived composites have also been used to create electrochemical sensors for the simultaneous detection of catechol and hydroquinone. mdpi.com
In the realm of optoelectronics, fluorescent chemosensors based on catechol derivatives have been designed for wide-range pH detection. nih.gov By coupling the catechol unit with other aromatic systems, molecules with pH-responsive fluorescent properties can be created. nih.gov These sensors exhibit changes in their emission profiles in response to pH variations, demonstrating their potential in optoelectronic sensing technologies. nih.gov
The table below outlines the use of catechol derivatives in different sensor technologies.
| Sensor Type | Detection Principle | Analyte | Application |
| Electrochemical Biosensor | Redox activity of catechol | Catechol | Environmental monitoring |
| MOF-Derived Electrochemical Sensor | Electrocatalytic oxidation | Catechol, Hydroquinone | Simultaneous detection |
| Fluorescent Chemosensor | pH-dependent fluorescence | Protons (pH) | Wide-range pH sensing |
This table illustrates the application of the unique electronic and optical properties of catechol derivatives in the development of advanced sensor technologies.
Biological Chemistry and Chemical Biology Probes
Chemical probes are small molecules used to study and manipulate biological systems. escholarship.org The design of effective chemical probes requires a deep understanding of structure-activity relationships and the ability to synthesize molecules with specific properties. escholarship.org this compound and its derivatives possess functionalities that make them suitable for the development of such probes.
The reactive bromomethyl group is an electrophilic center that can form a covalent bond with nucleophilic residues in biomolecules, such as cysteine or lysine (B10760008) side chains in proteins. This allows for the creation of irreversible inhibitors or activity-based probes that can be used to label and identify protein targets. The catechol moiety, on the other hand, can serve multiple purposes. Its redox properties can be exploited for electrochemical detection, or it can be a recognition element that directs the probe to a specific binding site.
Fluorescent probes are powerful tools in chemical biology. rsc.org While not directly based on this compound, the principles of probe design can be applied. A fluorescent reporter group could be attached to the catechol ring, and the bromomethyl group could be used to anchor the probe to its biological target. Such probes could be used for a variety of applications, including the screening of enzyme inhibitors or the visualization of specific biomolecules within cells. rsc.orgdntb.gov.ua
Enzyme Interaction Studies and Inhibition Mechanisms
The catechol nucleus is a recognized pharmacophore that interacts with numerous enzymes. The addition of a bromomethyl group and other substituents allows for the fine-tuning of these interactions, leading to the development of potent and selective enzyme inhibitors.
Derivatives of this compound have been instrumental in the study of several enzyme classes. A notable example is their application as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity. mdpi.com A synthesized derivative, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol, demonstrated potent PTP1B inhibition with an IC50 value of 1.50 µM. nih.gov This compound exhibited high selectivity for PTP1B over other related phosphatases like TCPTP, LAR, SHP-1, and SHP-2. nih.gov The inhibitory mechanism is attributed to the catechol moiety interacting with the enzyme's active site. Further studies with a similar derivative, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol, confirmed that it protects hepatocytes from lipid-induced damage and insulin (B600854) resistance by inhibiting PTP1B. mdpi.com
Research has also extended to other enzyme systems. For instance, 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol, a closely related isomer, was found to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced RAW264.7 cells and zebrafish embryos. nih.gov This anti-inflammatory effect is achieved by preventing the production of reactive oxygen species (ROS) and downregulating the NF-κB signaling pathway. nih.gov
The broader family of catechol derivatives serves as a foundation for inhibiting other enzymes like catechol-O-methyltransferase (COMT), an important target in the treatment of Parkinson's disease. nih.gov Studies on COMT inhibitors have shown that the catechol core is essential for binding, and the presence of electron-withdrawing groups can enhance inhibitory activity. nih.gov Similarly, synthetic bromophenols have been investigated for their inhibitory effects on carbonic anhydrase (CA) isoenzymes, with some derivatives showing potent inhibition with Ki values in the nanomolar range. researchgate.net
| Enzyme Target | Derivative/Compound | Inhibition Data (IC50/Ki) | Source |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol | IC50 = 1.50 µM | nih.gov |
| Human Carbonic Anhydrase I (hCA I) | 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene derivatives | Ki in the range of 313.16–1537.00 nM | researchgate.net |
| Human Carbonic Anhydrase II (hCA II) | 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene derivatives | Ki in the range of 228.31–1927.31 nM | researchgate.net |
| Butyrylcholinesterase (BChE) | 1,2-disubstituted cyclopentane (B165970) derivatives with phenyl and benzyl (B1604629) units | Ki values as low as 84.30 ± 9.92 nM for the most potent compounds | nih.gov |
Ligand Design for Biomolecular Recognition
The design of ligands for specific biological targets often leverages the principles of molecular recognition, where a ligand's structure is tailored to bind with high affinity and selectivity to a biomolecule. This compound serves as a valuable scaffold for such designs. The catechol group provides a strong binding anchor, particularly for metal-containing active sites or regions rich in hydrogen bond donors. nih.gov The reactive bromomethyl group allows for covalent modification of the target biomolecule or for the attachment of other functional groups to explore structure-activity relationships (SAR).
An excellent example of rational ligand design is the development of the PTP1B inhibitor mentioned previously. nih.gov Starting from a lead bromophenol compound, researchers designed and synthesized a series of derivatives to improve potency and selectivity. The resulting compound, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol, not only had an enhanced IC50 value compared to the lead but also demonstrated significant selectivity against other protein tyrosine phosphatases. nih.gov This highlights how modifications to the core catechol structure can fine-tune its interaction with a biological target.
The general principles of using catechols for biomolecular recognition are well-established. The o-dihydroxy group is an excellent bidentate ligand for complexing a wide variety of metal ions, which is a key interaction in many metalloenzymes. nih.gov Furthermore, catechols can be oxidized to highly reactive o-quinones, which can then form covalent bonds with nucleophilic residues (like cysteine or lysine) on a protein surface, leading to irreversible inhibition. nih.gov This dual potential for both non-covalent chelation and covalent modification makes catechol derivatives versatile tools in ligand design.
Role in Coordination Chemistry and Catalysis
The dual functionality of this compound also makes it a precursor for creating sophisticated ligands for metal complexes, which can then be used in catalysis.
Synthesis of Ligands for Metal Complexes
The catechol and bromomethyl groups offer two distinct chemical handles for ligand synthesis. The two hydroxyl groups of the catechol moiety readily chelate to metal centers, forming stable five-membered rings. nih.govnih.gov This interaction is well-documented for various metals, including iron, where basic solutions of catechol react to form tris(catecholato)ferrate(III) complexes. nih.govwikipedia.org
Simultaneously, the bromomethyl group is a versatile electrophile. It can react with nucleophiles such as amines, pyrazoles, or phosphines to build more complex, multidentate ligand frameworks. For example, research on the related compound 2-bromo-1,3-bis(bromomethyl)benzene (B1268538) demonstrates that the bromomethyl groups can be reacted with azoles like 3,5-dimethylpyrazole (B48361) or 1H-indazole to yield tridentate ligands. scielo.br These ligands can then be used to synthesize organometallic complexes, such as cyclometalated nickel(II) compounds. scielo.br This synthetic strategy can be directly applied to this compound to create ligands that combine the hard catechol-binding site with softer N-donor atoms, allowing for the coordination of a diverse range of metal ions.
| Precursor/Related Compound | Reagents | Ligand Type Synthesized | Metal Complex Formed | Source |
| Catechol | Iron(III) salt in basic solution | Bidentate catecholate | Tris(catecholato)ferrate(III) | wikipedia.org |
| 2-Bromo-1,3-bis(bromomethyl)benzene | 3,5-Dimethylpyrazole, KOH, TBAB | Tridentate 2-bromo-1,3-bis(3,5-dimethylpirazol-1-ylmethyl)benzene | Nickel(II) complex | scielo.br |
| 2-Bromo-1,3-bis(bromomethyl)benzene | 1H-Indazole, Et3N | Tridentate 2-bromo-1,3-bis(indazol-2-ylmethyl)benzene | Nickel(II) complex | scielo.br |
| S-2-methylbenzyldithiocarbazate | 2-Methoxybenzaldehyde, Cu(II) acetate | Bidentate NS Schiff base | Bis(ligand)copper(II) complex | nih.gov |
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from ligands incorporating the this compound scaffold have potential applications in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis, the electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the metal catalyst. The organonickel(II) complexes synthesized with tridentate ligands derived from 2-bromo-1,3-bis(bromomethyl)benzene have been studied for their catalytic behavior. scielo.br By analogy, complexes featuring ligands from this compound could be tailored for specific catalytic transformations. The catechol moiety could influence the electronic properties of the metal center, while the rest of the ligand framework dictates the steric environment.
In the realm of heterogeneous catalysis, catechol derivatives are relevant to processes involving the conversion of biomass. Lignin (B12514952), a major component of plant biomass, is rich in catechol and guaiacyl units. rsc.org Research has shown that a heterogeneous copper-on-nitrogen-doped carbon (Cu–NC) catalyst can effectively oxidize C/G-type lignin to produce valuable catechol derivative aldehydes and acids, such as protocatechuic aldehyde and protocatechuic acid. rsc.org In this process, CuO and Cu2O were identified as the likely active species. rsc.org This demonstrates the role of catechol structures as substrates in catalytic upgrading processes and highlights the importance of developing catalysts that can selectively act on these moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
